(3beta)-Allopregnanolone Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of (3beta)-Allopregnanolone sulfate involves the conversion of progesterone through enzymatic actions involving 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase. This process results in the formation of allopregnanolone, which can then be sulfated to increase its solubility and bioavailability (Brinton & Wang, 2006; Baillie, Sjövall, & Herz, 1975).
Molecular Structure Analysis
The molecular structure of (3beta)-Allopregnanolone sulfate is characterized by a pregnane backbone with specific hydroxylation and sulfation that enhance its neuroactive properties. The 3beta-hydroxy group and sulfate moiety are critical for its interaction with GABA receptors, influencing its modulation of neuronal activity and neuroprotective effects (Diviccaro et al., 2021).
Chemical Reactions and Properties
(3beta)-Allopregnanolone sulfate's chemical properties, such as its ability to interact with GABA-A receptors, are pivotal in its modulation of synaptic transmission. It acts as a positive allosteric modulator, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain. This modulation is crucial for its anxiolytic, anticonvulsant, and sedative effects (Melcangi & Panzica, 2014).
Physical Properties Analysis
The physical properties of (3beta)-Allopregnanolone sulfate sodium salt, such as its solubility in water and stability, are influenced by its sulfate group. This modification enhances its potential for clinical applications by improving its pharmacokinetic profile, including absorption and distribution within the body (Comin et al., 1999).
Chemical Properties Analysis
Chemically, (3beta)-Allopregnanolone sulfate exhibits high affinity for GABA-A receptors, contributing to its potent modulatory effects. Its interaction with these receptors influences chloride ion flux, leading to hyperpolarization of neurons and a reduction in neuronal excitability. The specificity and potency of this interaction are key to its therapeutic potential in various neuropsychiatric disorders (Akk et al., 2007).
Scientific Research Applications
Neurobiology and Depressive-like Behaviors
Allopregnanolone, a neurosteroid closely related to “(3beta)-Allopregnanolone Sulfate Sodium Salt,” has been extensively studied for its role in depressive-like behaviors and neurotrophic adaptations. Research indicates that allopregnanolone levels are significantly decreased in models of depression induced by stress, such as social isolation and chronic unpredictable stress in rodents. Administration of allopregnanolone or drugs that upregulate its levels, including selective serotonin reuptake inhibitors (SSRIs), has shown to reduce depressive-like behaviors. This effect is possibly mediated through neurogenesis, especially in the hippocampus, and involves the brain-derived neurotrophic factor (BDNF), which is crucial for the antidepressant-like behaviors observed (Almeida, Nin, & Barros, 2020).
Pleiotropic Actions and Stress-related Disease
Allopregnanolone exhibits pleiotropic actions, suggesting its therapeutic potential for various stress-related diseases including PTSD, depression, and neurological conditions exacerbated by stress. The review emphasizes allopregnanolone and its precursors' broad spectrum of actions, highlighting its conversion in vivo and its modulation of GABA_A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling. This comprehensive framework suggests allopregnanolone's key role in both preventing and treating stress-related diseases (Boero, Porcu, & Morrow, 2019).
Antidepressant Mechanisms and Neuroactive Steroids
The involvement of 3α-reduced neuroactive steroids, including allopregnanolone, in depression and the mechanism of antidepressants has garnered attention. Antidepressants are known to elevate levels of these neuroactive steroids in the brain, correlating with therapeutic outcomes in depressed patients. This evidence points towards a critical contribution of neuroactive steroids to the antidepressant mechanism, offering new directions for clinical research in the treatment of major depressive disorders (Uzunova, Sampson, & Uzunov, 2006).
Neurogenesis and Neurodegenerative Diseases
Allopregnanolone plays a significant role in neurogenesis and neurodegenerative diseases, particularly in the context of Parkinson’s disease (PD) and Alzheimer's disease (AD). It is involved in generating new cells and integrating them into neuronal circuits, which is critical for addressing neurodegenerative pathologies. The review sheds light on allopregnanolone's impact on neurogenic status in the nigrostriatal tract and its potential as a neurotrophic agent for treating PD and AD (Wang, 2014).
Stress Response in Females
The role of allopregnanolone in the female stress response has been explored, with studies showing its significance in modulating the hypothalamic-pituitary-adrenal (HPA) axis function to restore homeostasis. The research focuses on the unique responses of females to acute stress, considering the heightened susceptibility of women to develop emotional and stress-related disorders. These findings emphasize the importance of neuroactive steroids in therapeutic strategies for stress-related disorders in women (Pisu et al., 2022).
properties
IUPAC Name |
sodium;[(3S,5S,10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14-,15-,16?,17+,18?,19?,20-,21+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMMUZNTWFYGK-OUJOLINGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3|A)-Allopregnanolone Sulfate Sodium Salt |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.